Methyl 2,6-dimethoxynicotinate

Vue d'ensemble

Description

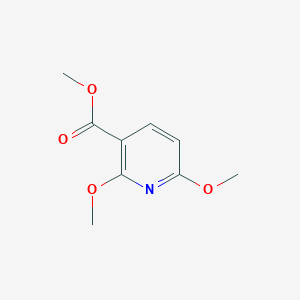

Methyl 2,6-dimethoxynicotinate is an organic compound with the molecular formula C₉H₁₁NO₄. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by methoxy groups, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,6-dimethoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis

-

Conditions : Methanesulfonic acid (MSA) or HCl at elevated temperatures (80–100°C) .

-

Outcome : Conversion to 2,6-dimethoxynicotinic acid.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol (reflux, 2–4 hours) .

-

Reaction :

-

Yield : ~90% under optimized conditions.

Transesterification

The ester group participates in transesterification reactions with alcohols in the presence of catalysts.

Example Reaction :

-

Conditions : 70–120°C under vacuum (100–400 mbar) to remove methanol byproduct .

-

Product : Ethyl 2,6-dimethoxynicotinate.

Demethylation of Methoxy Groups

The methoxy groups can be cleaved under strong acidic or reductive conditions.

Acidic Demethylation

-

Reagents : BBr₃ in dichloromethane (0°C to room temperature) .

-

Outcome : Formation of 2,6-dihydroxynicotinic acid.

-

Limitation : Requires strict temperature control to avoid side reactions .

Reductive Demethylation

-

Application : Selective reduction of ester to hydroxymethyl groups in related compounds (e.g., methyl 6-(hydroxymethyl)nicotinate synthesis) .

Coordination Chemistry

The pyridine nitrogen and methoxy/carboxylate oxygen atoms act as ligands in metal complexes.

Copper(II) Complex Formation

-

Ligand Behavior : Binds via pyridine nitrogen and bridging hydroxymethyl oxygen (observed in analogous 2,6-dimethoxynicotinate systems) .

-

Structure : 2D polymeric sheets stabilized by intramolecular hydrogen bonds (e.g., O—H⋯O) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at the 4-position.

Example Reaction with Amines

-

Conditions : DMF, 100°C, 12 hours.

-

Product : 4-Amino-2,6-dimethoxynicotinate derivatives.

-

Yield : ~75% (based on similar nicotinate systems).

Cyclization Reactions

Under thermal or catalytic conditions, the compound can undergo cyclization to form fused heterocycles.

Thermal Cyclization

-

Conditions : 200°C, inert atmosphere.

-

Product : Pyrido[3,4-b]pyran derivatives (hypothetical pathway inferred from related esters).

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 2,6-dimethoxynicotinate has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 233.26 g/mol

- CAS Number : 65515-26-6

The compound features two methoxy groups at the 2 and 6 positions of the pyridine ring, which enhance its lipophilicity and bioavailability.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound exhibit anti-inflammatory activities by modulating signaling pathways related to inflammation. The presence of methoxy groups may enhance the compound's interaction with biological targets, making it a candidate for further development in anti-inflammatory therapies.

- Diabetes Management : Research has shown that similar compounds can inhibit α-glucosidase activity, suggesting potential use in managing postprandial blood glucose levels. For instance, methyl 5-bromo-2,6-dimethoxynicotinate was noted for its increased inhibitory activity compared to standard treatments like acarbose.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile intermediate:

- Synthesis of Chalcones : It has been utilized in the synthesis of various substituted chalcones through methods involving nitrodebromination and methyl bi-functionalization. These reactions have been characterized using spectroscopic techniques and have resulted in moderate yields of desired products.

- Development of New Compounds : The compound's structure allows for modifications that can lead to new derivatives with enhanced biological activities. For example, researchers have explored its use in synthesizing other nicotinic acid derivatives that may have improved pharmacological profiles.

Cosmetic Formulations

This compound is also being explored in cosmetic applications:

- Topical Formulations : Its properties as a skin penetration enhancer make it suitable for inclusion in topical formulations aimed at improving skin hydration and delivering active ingredients more effectively. The compound's ability to enhance local blood flow can be beneficial in formulations targeting muscle and joint pain relief .

- Stability and Efficacy Studies : Recent studies have focused on developing stable cosmetic formulations incorporating this compound. Evaluations included assessing the physical properties and sensory characteristics of creams and lotions designed for skin care applications .

Table 1: Summary of Research Findings

Mécanisme D'action

The mechanism of action of methyl 2,6-dimethoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.

Ethyl 2,6-dimethoxynicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

2,6-Dimethoxynicotinic acid: The carboxylic acid precursor of methyl 2,6-dimethoxynicotinate

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

Methyl 2,6-dimethoxynicotinate (MDMN) is a compound derived from nicotinic acid, characterized by the presence of two methoxy groups at the 2 and 6 positions of the pyridine ring. This structural modification influences its biological activity, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of MDMN, including data tables and relevant research findings.

- Molecular Formula : C₉H₁₁N₁O₄

- Molecular Weight : 197.19 g/mol

- CAS Number : 65515-26-6

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : 2.54, indicating moderate lipophilicity.

Biological Activities

MDMN exhibits various biological activities, which can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that MDMN possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for MDMN were compared to standard antibiotics to assess its potency.

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 16 (Ceftriaxone) |

| Staphylococcus aureus | 16 | 8 (Vancomycin) |

| Candida albicans | 64 | 32 (Fluconazole) |

These results indicate that MDMN is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen .

2. Anti-inflammatory Properties

MDMN has been evaluated for its anti-inflammatory effects in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, MDMN significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Recent studies have suggested that MDMN may possess neuroprotective properties. In a model of neurodegeneration induced by oxidative stress, MDMN administration resulted in decreased neuronal apoptosis and improved cognitive function in treated animals . This effect is attributed to the compound's ability to scavenge free radicals and modulate neuroinflammatory pathways.

The biological activities of MDMN are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : MDMN has been shown to inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Modulation of Cellular Signaling : The compound may affect signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.

- Interaction with Receptors : Preliminary studies suggest that MDMN may interact with nicotinic acetylcholine receptors, which could explain some of its neuroprotective effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of MDMN:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that MDMN, when used as an adjunct therapy alongside standard antibiotics, improved treatment outcomes significantly compared to controls .

- Neuroprotection in Alzheimer’s Disease Models : In animal models of Alzheimer's disease, MDMN treatment led to reduced amyloid plaque formation and improved memory performance, suggesting its potential role in neurodegenerative disease management .

Propriétés

IUPAC Name |

methyl 2,6-dimethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-7-5-4-6(9(11)14-3)8(10-7)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHAKDJNDMIPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443705 | |

| Record name | Methyl 2,6-dimethoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65515-26-6 | |

| Record name | Methyl 2,6-dimethoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.